molecular formula C5H6O B13458879 2-Ethynyl-2-methyloxirane CAS No. 4090-48-6

2-Ethynyl-2-methyloxirane

Cat. No.: B13458879
CAS No.: 4090-48-6
M. Wt: 82.10 g/mol
InChI Key: FOEJSKSCKIOALZ-UHFFFAOYSA-N
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Description

2-Ethynyl-2-methyloxirane is an organic compound with the molecular formula C₅H₆O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethynyl group and a methyl group attached to the oxirane ring. It is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynyl-2-methyloxirane can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with a base, followed by epoxidation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2-methyloxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-2-methyloxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethynyl-2-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The ethynyl group can participate in various addition reactions, contributing to the compound’s versatility. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-butene oxide
  • 2-Ethyl-2-methyloxirane
  • 1,2-Epoxy-2-methylbutane

Uniqueness

2-Ethynyl-2-methyloxirane is unique due to the presence of both an ethynyl group and an oxirane ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The ethynyl group enhances its ability to participate in addition reactions, while the oxirane ring provides a reactive site for nucleophilic attack .

Properties

CAS No.

4090-48-6

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

2-ethynyl-2-methyloxirane

InChI

InChI=1S/C5H6O/c1-3-5(2)4-6-5/h1H,4H2,2H3

InChI Key

FOEJSKSCKIOALZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C#C

Origin of Product

United States

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